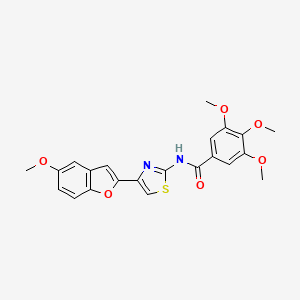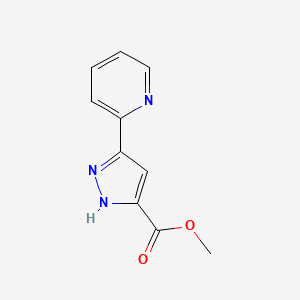![molecular formula C18H13ClFN5O B2776080 3-(2-chlorophenyl)-5-[1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole CAS No. 932312-66-8](/img/structure/B2776080.png)
3-(2-chlorophenyl)-5-[1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-chlorophenyl)-5-[1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C18H13ClFN5O and its molecular weight is 369.78. The purity is usually 95%.
BenchChem offers high-quality 3-(2-chlorophenyl)-5-[1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-chlorophenyl)-5-[1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
- The synthesis and structural characterization of closely related compounds involve sophisticated chemical processes that result in high yields. These processes often involve crystallization from specific solvents, producing samples suitable for structure determination by techniques such as single-crystal diffraction. The detailed molecular structure reveals the planarity and orientation of different phenyl groups, contributing to the compound's physical and chemical properties (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Optical and Electronic Properties
- Derivatives of 1,3,4-oxadiazole, including those with structural similarities to the compound , have been studied for their potential in electronics and photonics. For example, compounds with 1,3,4-oxadiazole units exhibit thermally activated delayed fluorescence (TADF), which is significant for the development of organic light-emitting diodes (OLEDs). These materials show promise due to their blue-shifted fluorescence and high external quantum efficiency (EQE) values, indicating potential applications in display technology and lighting (Cooper et al., 2022).
Anticancer Activity
- Some compounds structurally related to 3-(2-chlorophenyl)-5-[1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole have demonstrated notable anticancer activity with minimal cardiotoxicity. Research into these compounds' mechanisms has revealed their potential in inhibiting cancer cell proliferation without significant adverse effects on cardiac cells, highlighting their therapeutic potential (Afsharirad et al., 2020).
Material Science Applications
- The copolymers containing electron-transporting segments such as 1,3,4-oxadiazole units have been synthesized and analyzed for their optical, electrochemical, and thermal properties. These materials exhibit efficient energy transfer mechanisms, high thermal stability, and potential for applications in advanced electronic and photonic devices (Chen & Chen, 2005).
Antimicrobial Activities
- Novel derivatives of 1,3,4-oxadiazole, with structural elements similar to the compound of interest, have been synthesized and evaluated for their antimicrobial properties. Some of these compounds exhibit promising activity against various microbial strains, suggesting potential use in developing new antimicrobial agents (JagadeeshPrasad et al., 2015).
Propiedades
IUPAC Name |
3-(2-chlorophenyl)-5-[1-(3-fluoro-4-methylphenyl)-5-methyltriazol-4-yl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClFN5O/c1-10-7-8-12(9-15(10)20)25-11(2)16(22-24-25)18-21-17(23-26-18)13-5-3-4-6-14(13)19/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDMZFMYYSMJWLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CC=C4Cl)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClFN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorophenyl)-5-[1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)cyclopentanecarboxamide](/img/structure/B2775999.png)



![(3,4-dimethoxyphenyl)[4-(4-ethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2776007.png)
![2-(3-benzyl-8-methoxy-5-methyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanyl-N-(2-ethylphenyl)acetamide](/img/structure/B2776009.png)
![3-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2776010.png)

![8-(3-chloro-4-methoxyphenyl)-3-cinnamyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2776012.png)
![2-(4-ethoxyphenyl)-5-((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2776013.png)
![Ethyl 1-{3-[(4-isopropylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine-3-carboxylate](/img/structure/B2776014.png)

![3-[(2,5-Difluorophenyl)methyl]bicyclo[1.1.1]pentan-1-amine](/img/structure/B2776020.png)